Saikosaponin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

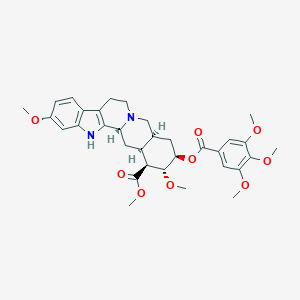

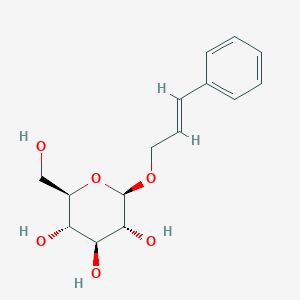

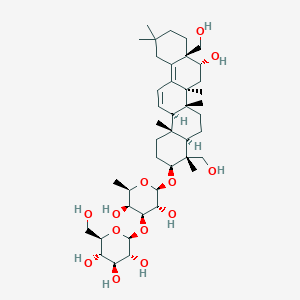

Saikosaponin B2 is a naturally occurring terpenoid . It is one of the major saikosaponins, which are active ingredients of the Asian medicinal herb, Bupleurum falcatum . Saikosaponin B2 efficiently inhibits hepatitis C virus entry .

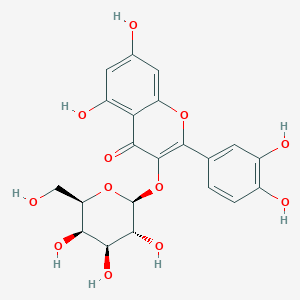

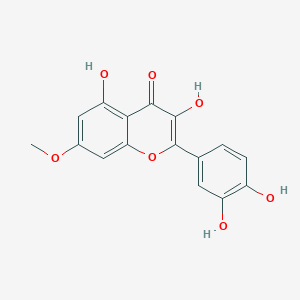

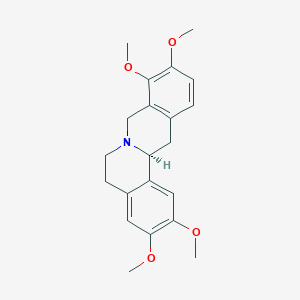

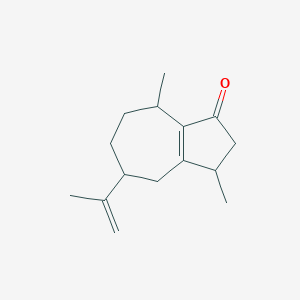

Molecular Structure Analysis

The molecular formula of Saikosaponin B2 is C42H68O13 . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

The molecular weight of Saikosaponin B2 is 780.98 . For more detailed physical and chemical properties, you may refer to resources like ChemSpider .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Saikosaponin B2 has been shown to inhibit inflammation in various models. For instance, it inhibits receptor activator of the nuclear factor-kB ligand (RANKL)-induced phosphorylation and NF-kB luciferase activity, which are key processes in inflammation .

Antitumor Activity

Research indicates that Saikosaponin B2 possesses potent antitumor effects. It has been found to induce apoptosis in cultured melanoma cell lines through the downregulation of PKC activity . Additionally, it has shown anti-cancer effects on primary liver cancer by affecting the STK4 expression and IRAK1/NF-κB signaling axis .

Antiviral Properties

Saikosaponin B2 has demonstrated the ability to block cellular entry of certain viruses. It exhibits rapid binding and dissociation with viral proteins, suggesting a potential mechanism for its antiviral activity .

Immunomodulatory Effects

The compound has been associated with immune system regulation. It is used to analyze and resolve activities of herbal medicines that have immunomodulatory effects .

Osteoporosis Treatment

In the context of osteoporosis, Saikosaponin B2 inhibits processes that lead to bone degradation, which is crucial for the treatment and prevention of osteoporosis .

Wirkmechanismus

Target of Action

Saikosaponin B2, a triterpenoid saponin isolated from the root of Bupleurum chinense, has been found to exhibit high binding affinity for the herpesvirus functional protein envelope glycoprotein B (gB) . This compound also acts as an entry inhibitor against Hepatitis C Virus (HCV) infection .

Mode of Action

Saikosaponin B2 exerts its antiviral effects in the early stages of viral infection without compromising the integrity of the viral particle . It has been shown to inhibit the absorption and penetration of the virus, thereby blocking its entry . Specifically, Saikosaponin B2 can interact with gB proteins regardless of their conformation or prior binding to cell surface receptors .

Biochemical Pathways

Saikosaponin B2 has been found to regulate the STK4/IRAK1/NF-κB signaling pathway . By upregulating serine/threonine protein kinase 4 (STK4) expression and decreasing the expression of interleukin-1 receptor–associated kinase 1 (IRAK1) and nuclear factor-kappaB (NF-κB), Saikosaponin B2 exerts anti-inflammatory and anti-cancer effects .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

Saikosaponin B2 has demonstrated robust antiviral efficacy against Feline Herpesvirus-1 (FHV-1) at concentrations devoid of cytotoxicity . It has also shown potent anticoronaviral activity . Furthermore, Saikosaponin B2 has been found to exert potent anti-inflammatory and antitumor effects .

Action Environment

The action of Saikosaponin B2 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, Saikosaponin B2 has been found to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikosaponin B2 | |

CAS RN |

58316-41-9 |

Source

|

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.